molecular formula C14H19N B11711536 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B11711536
M. Wt: 201.31 g/mol
InChI Key: CKGZXCLOGOBTDI-UHFFFAOYSA-N
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Description

3-Benzyl-6,6-dimethyl-3-azabicyclo[310]hexane is a heterocyclic compound containing a nitrogen atom within its bicyclic structureIt is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One efficient approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for higher yields and efficiency, often involving advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane serves as a crucial intermediate in the synthesis of antiviral medications:

  • Boceprevir : A protease inhibitor used for treating hepatitis C, where this compound plays a role in inhibiting viral replication by targeting viral proteases.
  • PF-07321332 : An oral medication for COVID-19 that also utilizes this compound in its synthesis, demonstrating its relevance in contemporary therapeutic development.

Research indicates that this compound exhibits significant biological activity:

  • Enzyme Modulation : It acts as a modulator of enzyme activity, influencing biochemical pathways related to viral replication.
  • Cellular Effects : The compound's interaction with cellular proteins and enzymes can lead to altered gene expression and metabolic processes in infected cells.

Industrial Applications

The derivatives of this compound are utilized in various industrial processes:

  • Pharmaceutical Manufacturing : Its derivatives are essential for the production of various pharmaceutical agents beyond antiviral drugs.
  • Chemical Synthesis : The compound serves as a building block for synthesizing complex organic molecules, contributing to advancements in organic chemistry.

Case Study 1: Development of Antiviral Agents

A study highlighted the use of this compound in synthesizing boceprevir, demonstrating its effectiveness as an antiviral agent against hepatitis C virus (HCV). The compound was shown to inhibit HCV replication through targeted protease inhibition, significantly impacting treatment protocols.

Case Study 2: COVID-19 Therapeutics

Recent research has focused on the role of this compound in developing PF-07321332, an oral therapeutic for COVID-19. The synthesis process highlighted the efficiency and effectiveness of using this compound as an intermediate, showcasing its potential in addressing urgent public health challenges.

Comparison with Related Compounds

The unique structure of this compound differentiates it from similar bicyclic compounds:

Compound NameStructural FeaturesApplications
3-Azabicyclo[3.1.0]hexaneLacks dimethyl groupsLimited reactivity
2-Carboxy-3-azabicyclo[3.1.0]hexaneContains additional carboxylate groupAltered chemical behavior

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane stands out due to its benzyl group, which enhances its chemical reactivity and potential for functionalization. This unique feature makes it a valuable intermediate in the synthesis of complex pharmaceuticals and fine chemicals .

Biological Activity

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, which have been explored in recent studies.

  • Molecular Formula : C14H19N
  • Molecular Weight : 201.307 g/mol
  • CAS Number : 1037559-68-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines and its role as a potential inhibitor of viral proteases.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly squamous carcinoma cells (A431) and fibroblast cells (3T3). The following table summarizes the IC50 values observed in various assays:

Cell LineIC50 Value (µg/mL)Selectivity
A43120 - 49High
HaCaT30 - 47Moderate
3T3>250Low
HeLa195Moderate
MCF-7Not specifiedN/A

These results indicate that this compound may be a promising candidate for further development as an anti-cancer agent due to its selective toxicity towards tumor cells while sparing normal fibroblast cells .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was supported by assays that demonstrated increased levels of apoptotic markers in treated A431 cells compared to controls .

Case Studies and Research Findings

  • Cytotoxicity Against Squamous Carcinoma Cells : A study conducted on A431 cells showed that treatment with the compound resulted in a significant decrease in cell viability, indicating its potential as a therapeutic agent against skin cancers .
  • Viral Protease Inhibition : The compound has also been identified as a key intermediate for developing inhibitors targeting the hepatitis C virus (HCV) protease. This suggests a dual functionality where it may serve both as an anticancer and antiviral agent .

Hemocompatibility Studies

Hemocompatibility studies indicated low hemolysis rates at concentrations up to 80 µg/mL, suggesting that the compound may be safe for use in vivo without significant adverse effects on blood components .

Properties

IUPAC Name

3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-14(2)12-9-15(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGZXCLOGOBTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CN(C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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